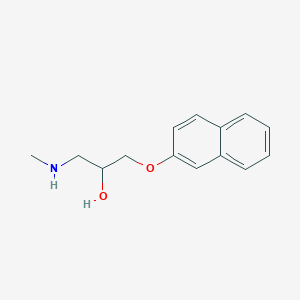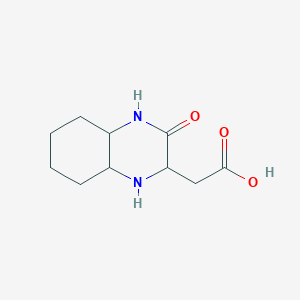
1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol and its analogues have been explored for their promising anticancer properties. For instance, a derivative, HUHS1015, induces cell death in various human cancer cell lines, including those from malignant pleural mesothelioma, lung cancer, hepatoma, gastric cancer, colorectal cancer, bladder cancer, prostate cancer, and renal cancer. This compound triggers both necrosis and apoptosis, with its effectiveness varying across different cancer cell types. Its potential in suppressing tumor growth in mice has been compared favorably to existing anticancer drugs, highlighting its promise for cancer therapy (Nishizaki et al., 2014).
Chemosensors for Transition Metal Ions
Derivatives of this compound have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These ligands show remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with complexation being accompanied by a color change from orange to intense blue. This selectivity and colorimetric response suggest applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Fluorescent Chemosensors
Another study focused on a Schiff base system bearing two naphthalene groups, demonstrating high selectivity and sensitivity towards Zn2+ ion detection over other metal ions. The fluorescent changes upon the addition of Zn2+ ion and triethylamine were utilized to construct an AND logic gate at the molecular level, suggesting the potential for developing advanced molecular-level devices and sensors (Azadbakht & Keypour, 2012).
Organic Synthesis and Catalysis
The compound and its derivatives have been used in organic synthesis, showing potential as intermediates in the synthesis of complex organic molecules. For example, derivatives have been designed and synthesized for studying their catalytic activity in cyclohexene oxidation, highlighting the versatility of these compounds in synthetic chemistry applications (Aktaş et al., 2013).
Antimicrobial and Antioxidant Activities
Additionally, Zn2+, Cd2+, and UO2(2+) complexes of ligands derived from this compound have demonstrated potent antimicrobial, antioxidant, and antitumor activities. These complexes have shown promising results in vitro against various bacterial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Gaber et al., 2018).
Eigenschaften
IUPAC Name |
1-(methylamino)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-9-13(16)10-17-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,15-16H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHFHHPIYHTRLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)











